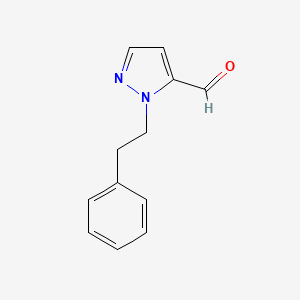
2-phenethyl-2H-pyrazole-3-carbaldehyde
Cat. No. B1372974
Key on ui cas rn:
956723-13-0
M. Wt: 200.24 g/mol
InChI Key: GNKMLUZRQKOBEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07884124B2
Procedure details


To a stirred, pre-cooled solution of 1-phenethyl-1H-pyrazole (1.10 g, 6.39 mmol) in THF (30 mL) at −78° C., was added dropwise n-BuLi (4.8 mL, 7.66 mmol; 1.6 M in hexane) at such a rate that the internal temperature stayed below −70° C. The mixture was stirred at −78° C. for 1.5 h, during which time the anion precipitated out as a yellow solid. Then DMF (1.25 mL, 15.97 mmol) was added neat and dropwise, and the reaction stirred at −78° C. for 90 min when TLC indicated the reaction was not progressing any further. It was quenched with NH4Cl solution (10 mL), allowed to warm to rt and extracted with EtOAc (4×50 mL). The combined organic extracts were washed with water, brine, dried (Na2SO4), filtered and concentrated. Purification by flash chromatography (Isco CombiFlash) 0-10% EtOAc/heptane provided 2-phenethyl-2H-pyrazole-3-carbaldehyde (540 mg, 43%). 1H NMR (400 MHz, CDCl3) δ ppm 3.09-3.15 (m, 2H), 4.74-4.80 (m, 2H), 6.88 (d, J=2.10 Hz, 1H), 7.16-7.20 (m, 2H), 7.20-7.32 (m, 3H), 7.58 (d, J=2.01 Hz, 1H), 9.77 (s, 1H); LCMS-MS (ESI+) 200.88 (M+H).




Yield
43%
Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([N:9]1[CH:13]=[CH:12][CH:11]=[N:10]1)[CH2:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[Li]CCCC.CN([CH:22]=[O:23])C>C1COCC1>[CH2:1]([N:9]1[C:13]([CH:22]=[O:23])=[CH:12][CH:11]=[N:10]1)[CH2:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1.1 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CC1=CC=CC=C1)N1N=CC=C1
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Two
|
Name
|
|
|
Quantity
|
4.8 mL
|
|
Type
|
reactant
|
|
Smiles
|
[Li]CCCC
|
Step Three
|
Name
|
|
|
Quantity
|
1.25 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN(C)C=O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-78 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred at −78° C. for 1.5 h, during which time the anion
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
stayed below −70° C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
precipitated out as a yellow solid
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
dropwise, and the reaction stirred at −78° C. for 90 min when TLC
|
|
Duration
|
90 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
It was quenched with NH4Cl solution (10 mL)
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to warm to rt
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with EtOAc (4×50 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined organic extracts were washed with water, brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (Na2SO4)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Purification by flash chromatography (Isco CombiFlash) 0-10% EtOAc/heptane
|
Outcomes


Product
Details
Reaction Time |
1.5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CC1=CC=CC=C1)N1N=CC=C1C=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 540 mg | |
| YIELD: PERCENTYIELD | 43% | |
| YIELD: CALCULATEDPERCENTYIELD | 42.2% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
